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molecular formula C11H8F2N2O2 B8341070 diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester

diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester

Cat. No. B8341070
M. Wt: 238.19 g/mol
InChI Key: PBXDTTPKEVZTLQ-UHFFFAOYSA-N
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Patent
US07834008B2

Procedure details

(3,4-Difluoro-phenyl)acetic acid allyl ester (64 g) was dissolved in acetonitrile (400 mL) and 4-acetamidobenzenesulfonyl azide (p-ABSA, 87 g, 0.36 mol) was added and the mixture stirred at room temperature for 15 min. The mixture was then cooled to 0° C. and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 58.6 mL) was added dropwise at 0° C. during 30 min. The mixture was allowed to warm up to rt (room temperature) and stirred at rt for 4-20 h (until TLC showed completion of reaction). Saturated ammonium chloride (500 mL) was added and the organic phase was separated from the water phase. The water phase was extracted with diethylether (3×200 mL) and the four combined organic phases were dried (Magnesium sulphate) and evaporated in vacuo. The resulting solid was extracted with a 50:50 mixture of diethylether/pentane (3×200 mL). The combined ether phases were evaporated in vacuo (keep temperature below 40°) and purified by flash column chromatography (silicagel, eluent: 10:90 mixture of diethylether/pentane). The yellow fractions were combined and evaporated in vacuo (keep temperature below 40°) to give 70 g diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
58.6 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3].C(NC1C=CC(S([N:29]=[N+:30]=[N-])(=O)=O)=CC=1)(=O)C.N12CCCN=C1CCCCC2.[Cl-].[NH4+]>C(#N)C>[CH2:1]([O:4][C:5](=[O:15])[C:6](=[N+:29]=[N-:30])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(C=C)OC(CC1=CC(=C(C=C1)F)F)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Step Three
Name
Quantity
58.6 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt (room temperature)
STIRRING
Type
STIRRING
Details
stirred at rt for 4-20 h
Duration
12 (± 8) h
CUSTOM
Type
CUSTOM
Details
(until TLC showed completion of reaction)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the water phase
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with diethylether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the four combined organic phases were dried (Magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting solid was extracted with a 50:50 mixture of diethylether/pentane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined ether phases were evaporated in vacuo (keep temperature below 40°)
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silicagel, eluent: 10:90 mixture of diethylether/pentane)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (keep temperature below 40°)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)OC(C(C1=CC(=C(C=C1)F)F)=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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